molecular formula C9H16Cl2N2 B6254790 1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride CAS No. 1228878-50-9

1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride

Cat. No.: B6254790
CAS No.: 1228878-50-9
M. Wt: 223.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride is a chemical compound with a unique structure that includes a pyridine ring substituted with an isopropyl group and a methanamine group

Preparation Methods

The synthesis of 1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride typically involves several steps:

    Synthetic Routes: The preparation often starts with the formation of the pyridine ring, followed by the introduction of the isopropyl group at the 2-position and the methanamine group at the 4-position. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic processes, and gene expression, depending on the specific context and application.

Comparison with Similar Compounds

1-[2-(propan-2-yl)pyridin-4-yl]methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(pyridin-2-yl)propan-1-one and other pyridine derivatives share structural similarities but differ in their specific substituents and functional groups.

    Uniqueness: The presence of the isopropyl and methanamine groups in this compound imparts unique chemical properties and reactivity, making it distinct from other pyridine derivatives.

Properties

CAS No.

1228878-50-9

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.